
2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile” is a chemical compound that contains a difluoromethyl group . Difluoromethylation is a field of research that has seen significant advances, particularly in processes based on X–CF2H bond formation .
Synthesis Analysis
The synthesis of compounds involving difluoromethylation has seen numerous developments. There are metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound involves a difluoromethyl group attached to an azetidine ring, which is further attached to a sulfonyl group and a benzonitrile group.Chemical Reactions Analysis
Difluoromethylation reactions have seen significant advances, with examples of electrophilic, nucleophilic, radical and cross-coupling methods appearing to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
A study by Liu and Avendaño (2013) reviews microbial degradation pathways for polyfluoroalkyl chemicals, which might relate to compounds like "2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile" due to their structural similarities with polyfluoroalkyl substances. These chemicals, including potential precursors to perfluoroalkyl acids, undergo microbial degradation, impacting environmental fate and toxicity profiles (Liu & Avendaño, 2013).
Carbonic Anhydrase Inhibition by Sulfonamides
Carta and Supuran (2013) discuss the role of sulfonamide moieties in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. This review suggests the importance of sulfonamide-based compounds, similar in function to the query compound, in developing therapies for diseases like glaucoma, epilepsy, and obesity (Carta & Supuran, 2013).
Antioxidant Capacity Assays
Ilyasov et al. (2020) review the ABTS/PP decolorization assay, used for measuring antioxidant capacity. While not directly related to "this compound," this study highlights the importance of understanding chemical interactions in developing therapeutic agents with antioxidant properties (Ilyasov et al., 2020).
Developmental Toxicity of Perfluoroalkyl Chemicals
Lau et al. (2004) provide insights into the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA. Studies on compounds like "this compound" could contribute to understanding the broader impacts of fluorinated compounds on development and reproduction (Lau et al., 2004).
Bioaccumulation of Perfluorinated Compounds
Conder et al. (2008) review the bioaccumulation potential of PFCAs and PFASs, noting the environmental persistence and potential health risks. This research is pertinent to understanding the environmental behavior of structurally similar compounds like "this compound" (Conder et al., 2008).
Sulfonamide-Based Medicinal Applications
Zhao et al. (2018) highlight the significance of sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamide analogues, in medicinal chemistry. This comprehensive review showcases the therapeutic applications of sulfonamide-containing compounds, relevant to the research interest in "this compound" (Zhao et al., 2018).
Novel Fluorinated Alternatives and Their Environmental Impact
Wang et al. (2019) discuss the emergence of fluorinated alternatives to PFASs, focusing on their sources, distribution, and potential health risks. Research into compounds like "this compound" contributes to understanding the implications of using such fluorinated alternatives (Wang et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c12-11(13)9-6-15(7-9)18(16,17)10-4-2-1-3-8(10)5-14/h1-4,9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLOSJAGBQERBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
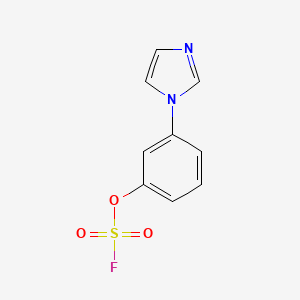
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)

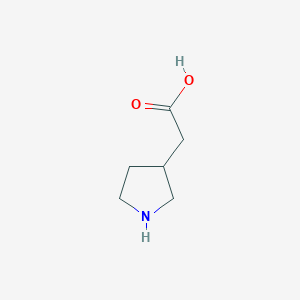
![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
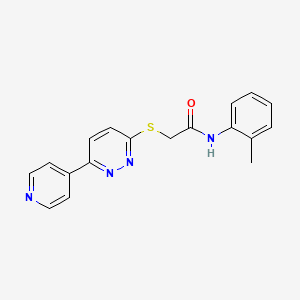
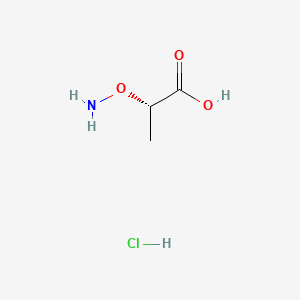
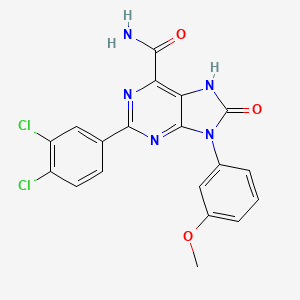
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)


methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)
